Vallesiachotamine

Vue d'ensemble

Description

- Vallesiachotamine is a monoterpene indole alkaloid found in various plant species, including Palicourea rigida and Vallesia dichotoma.

- It possesses anti-tumor activity and has been investigated for its potential in cancer treatment.

Synthesis Analysis

- The synthesis of Vallesiachotamine is not explicitly mentioned in the available literature. However, it is naturally occurring and can be isolated from specific plant sources.

Molecular Structure Analysis

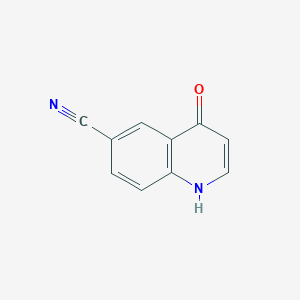

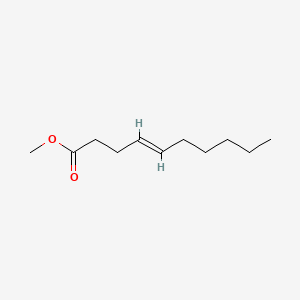

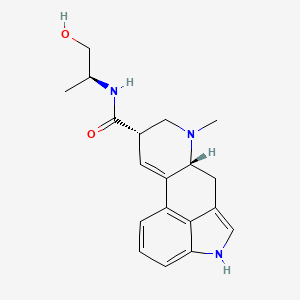

- Vallesiachotamine has the molecular formula C21H22N2O3 .

- Its structure includes an indole ring system and a lactone moiety.

- Crystallographic studies have confirmed its structure.

Chemical Reactions Analysis

- Specific chemical reactions involving Vallesiachotamine are not widely reported.

- Further research is needed to explore its reactivity and potential transformations.

Physical And Chemical Properties Analysis

- Vallesiachotamine is a brown powder with a melting point around 523-524 K.

- It is soluble in chloroform, methanol, and other organic solvents.

Applications De Recherche Scientifique

Summary:

Vallesiachotamine, along with other natural alkaloids, has been investigated as a potential treatment for Alzheimer’s disease (AD). AD is a progressive neurodegenerative disorder characterized by cognitive decline and memory impairment. The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, is a key pharmacological strategy for AD treatment. Alkaloids like vallesiachotamine have demonstrated anticholinesterase activity, making them promising candidates .

Experimental Procedures:

- In vitro experiments involved treating cells with vallesiachotamine to assess cytotoxicity and necrosis .

Results:

- The compound exhibited cytotoxicity toward human melanoma cells, suggesting its potential therapeutic use .

2. Indole Production and Environmental Factors

Summary:

Indole is a common molecule produced by various organisms, including bacteria. It plays essential roles in cell signaling, stress response, and microbial interactions. Vallesiachotamine, being an indole alkaloid, contributes to the pool of indole compounds in natural environments. Factors affecting indole production include the availability of exogenous tryptophan and the microbial context .

Results:

Safety And Hazards

- Vallesiachotamine is not classified as hazardous.

- In case of exposure, follow standard first aid measures.

- Immediate medical attention is required if necessary.

Orientations Futures

- Investigate Vallesiachotamine’s potential as a multifunctional natural drug agent against diabetes mellitus and lung cancer .

- Explore its interactions with other biological targets.

Propriétés

IUPAC Name |

methyl (2S,12bS)-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3-/t16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVLUSJWJRSPSM-JXSBNBLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C=O)\[C@@H]1C[C@H]2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vallesiachotamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methoxy-2-[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1599872.png)

![3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine](/img/structure/B1599873.png)

![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2-dodecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate](/img/structure/B1599878.png)

![Tert-butyl 3-(4-methoxyphenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1599882.png)

![Methyl 5-[bis(2-methoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate](/img/structure/B1599883.png)

![Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane](/img/structure/B1599884.png)